Caffeine-d9 Caffeine-d9 Cardiac and respiratory stimulant; diuretic.
Caffeine-D9 is an organic molecular entity.
Brand Name: Vulcanchem
CAS No.: 72238-85-8
VCID: VC20758834
InChI: InChI=1S/C8H10N4O2/c1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2/h4H,1-3H3/i1D3,2D3,3D3
SMILES: CN1C=NC2=C1C(=O)N(C(=O)N2C)C
Molecular Formula: C8H10N4O2
Molecular Weight: 203.25 g/mol

Caffeine-d9

CAS No.: 72238-85-8

Cat. No.: VC20758834

Molecular Formula: C8H10N4O2

Molecular Weight: 203.25 g/mol

* For research use only. Not for human or veterinary use.

Caffeine-d9 - 72238-85-8

CAS No. 72238-85-8
Molecular Formula C8H10N4O2
Molecular Weight 203.25 g/mol
IUPAC Name 1,3,7-tris(trideuteriomethyl)purine-2,6-dione
Standard InChI InChI=1S/C8H10N4O2/c1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2/h4H,1-3H3/i1D3,2D3,3D3
Standard InChI Key RYYVLZVUVIJVGH-GQALSZNTSA-N
Isomeric SMILES [2H]C([2H])([2H])N1C=NC2=C1C(=O)N(C(=O)N2C([2H])([2H])[2H])C([2H])([2H])[2H]
SMILES CN1C=NC2=C1C(=O)N(C(=O)N2C)C
Canonical SMILES CN1C=NC2=C1C(=O)N(C(=O)N2C)C

Structural Characteristics and Physical Properties

Caffeine-d9 shares the core xanthine backbone structure of conventional caffeine, which is responsible for its classification as a methylxanthine alkaloid. The key structural difference lies in the replacement of hydrogen atoms with deuterium atoms specifically in the three methyl groups attached to the nitrogen atoms of the xanthine backbone .

Comparative Analysis with Conventional Caffeine

The deuteration of caffeine results in subtle but analytically significant differences between caffeine-d9 and conventional caffeine. While the compounds share identical chemical reactivity and binding properties, they can be distinguished through analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .

Table 1: Comparative Properties of Caffeine and Caffeine-d9

PropertyConventional CaffeineCaffeine-d9
Molecular FormulaC8H10N4O2C8HD9N4O2
Molecular Weight194.19 g/mol203.25 g/mol
Structure1,3,7-trimethylxanthine1,3,7-tris(methyl-d3)-xanthine
Physiochemical PropertiesStandard referenceIdentical to caffeine
NMR ProfileStandard methyl signalsReduced or absent methyl signals in 1H NMR
Chromatographic ElutionReference standardCo-elutes with caffeine
Mass Spectrometrym/z = 194m/z = 203

Spectroscopic Characteristics

Nuclear magnetic resonance (NMR) spectroscopy provides a clear distinction between caffeine and caffeine-d9. In 1H NMR spectra, conventional caffeine shows characteristic methyl signals that are significantly reduced or absent in caffeine-d9 due to the replacement of protons with deuterons . The 13C NMR spectra also show distinct differences, with the methyl carbon signals appearing as multiplets in caffeine-d9 due to coupling with attached deuterium atoms, compared to the singlets observed in conventional caffeine .

Synthesis Methodologies

The preparation of caffeine-d9 has evolved from complex multi-step processes to more efficient single-step methods, representing an important advancement in the accessibility of this deuterated compound for research applications.

One-Step Gram-Scale Synthesis

A significant breakthrough in caffeine-d9 synthesis was achieved through a one-step, gram-scale method using xanthine and CD3I (deuterated methyl iodide) . This reaction proceeds at room temperature using dimsyl sodium as the base and tetrahydrofuran (THF) as the solvent . This approach has several advantages over previous synthesis methods:

  • High yield (86% after recrystallization)

  • Scalability to gram quantities

  • Simplified purification process

  • Reduced hazards compared to alternative methods

The reaction can be represented as:

Xanthine + 3CD3I + 3NaH → Caffeine-d9 + 3NaI + 3H2

Technical Considerations in Synthesis

The success of the one-step synthesis depends on several critical factors. Using THF as the solvent was found to be crucial for mitigating hazards associated with the thermal decomposition of the sodium hydride/dimethyl sulfoxide mixture . Additionally, a 1.6-fold excess of the methylating agent with dimsyl sodium as the base provided optimal reaction conditions . These technical refinements have made caffeine-d9 more accessible for both research and potential commercial applications.

Historical Development and Applications

Caffeine-d9 has a rich history in analytical chemistry before its more recent exploration as a potential caffeine alternative with enhanced pharmacokinetic properties.

Early Analytical Applications

Historically, deuterated forms of caffeine, including caffeine-d9, were primarily used as analytical reference standards in tandem liquid chromatography/mass spectrometry detection systems . This application leveraged the fact that caffeine-d9 elutes at the same rate as conventional caffeine in liquid chromatography systems but can be differentiated via mass spectrometry due to its higher molecular weight . This property made caffeine-d9 an ideal internal standard for the precise detection and quantification of caffeine in various matrices.

Discovery of Altered Metabolic Properties

The kinetic isotope effect resulting from deuterium substitution and its potential to alter caffeine's pharmacokinetics was first described by Horning et al., who demonstrated that caffeine-d9 has a prolonged half-life in rodents compared to regular caffeine . This pivotal discovery led to subsequent investigations into the metabolic fate of caffeine-d9, including in vitro experiments with rat hepatocytes that revealed significant alterations in metabolic pathways depending on deuterium placement, with caffeine-d9 showing the most pronounced effects .

Pharmacokinetics

The most significant characteristic of caffeine-d9 is its distinctive pharmacokinetic profile compared to conventional caffeine, which has important implications for its potential therapeutic and commercial applications.

Comparative Pharmacokinetics in Animal Models

In rat studies, caffeine-d9 demonstrated a prolonged systemic exposure compared to conventional caffeine, with a similar maximum concentration (Cmax) but a 44-77% higher total exposure as measured by area under the curve (AUC) . These animal studies also confirmed that caffeine-d9 freely crosses the blood-brain barrier, an essential property for maintaining caffeine's central nervous system effects .

Human Pharmacokinetic Studies

A rigorous investigation of caffeine-d9's pharmacokinetics in humans revealed even more pronounced differences compared to conventional caffeine:

  • 29%-43% higher maximum concentration (Cmax)

  • 4-5-fold higher total exposure (AUC)

  • 5-10-fold reduction in the relative exposure to active metabolites including paraxanthine, theobromine, and theophylline

Table 2: Comparative Pharmacokinetic Parameters in Humans

ParameterConventional CaffeineCaffeine-d9Relative Difference
CmaxReference29-43% higher+29-43%
AUClastReference4-5-fold higher+300-400%
Metabolite ExposureReference5-10-fold lower-80-90%
Metabolizer EffectPronouncedMinimalSignificant reduction

Importantly, unlike conventional caffeine, which shows markedly higher exposure in slow metabolizers, caffeine-d9 exhibited similar relative exposure across both slow and rapid metabolizers . This characteristic suggests a potential advantage for caffeine-d9 in providing more consistent effects across individuals with different metabolic phenotypes.

Metabolism and the Deuterium Kinetic Isotope Effect

The dramatic alterations in caffeine-d9's metabolic profile can be attributed to the deuterium kinetic isotope effect on cytochrome P450-mediated demethylation processes.

Mechanism of Altered Metabolism

Conventional caffeine is primarily metabolized through demethylation by cytochrome P450 enzymes, particularly CYP1A2, resulting in the formation of three primary metabolites: paraxanthine, theobromine, and theophylline . The replacement of hydrogen with deuterium in the methyl groups creates a stronger carbon-deuterium bond compared to the carbon-hydrogen bond, which is more resistant to enzymatic cleavage . This resistance substantially slows the rate of demethylation, resulting in the observed prolonged systemic exposure to the parent compound and reduced formation of metabolites.

Metabolic Consistency Across Phenotypes

A particularly valuable characteristic of caffeine-d9 is the reduced inter-individual variability in its metabolism. While conventional caffeine exhibits significant differences in plasma concentrations between slow and rapid CYP1A2 metabolizers, caffeine-d9 shows more consistent exposure regardless of metabolizer status . This property could translate to more predictable physiological effects across diverse populations, potentially reducing adverse effects in slow metabolizers who might otherwise experience excessive caffeine exposure.

Pharmacodynamics

Despite the significant alterations in its pharmacokinetic profile, caffeine-d9 maintains the core pharmacodynamic properties that underlie caffeine's well-known effects.

Central Nervous System Effects

Research Applications and Future Prospects

Caffeine-d9 serves multiple important roles in scientific research and holds potential for future commercial applications.

Analytical Applications

Caffeine-d9 continues to be valuable as an internal standard in analytical chemistry, particularly for the precise quantification of caffeine in biological samples . Its identical chromatographic behavior but distinct mass spectrometric signature makes it ideal for improving the accuracy of mass spectrometry and liquid chromatography methods in therapeutic drug monitoring, pharmacokinetic studies, and metabolic research .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator